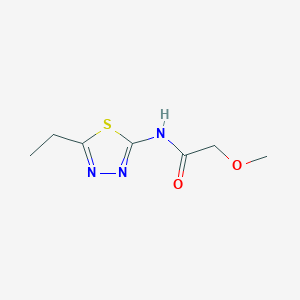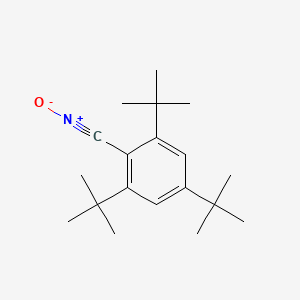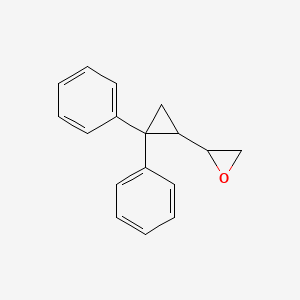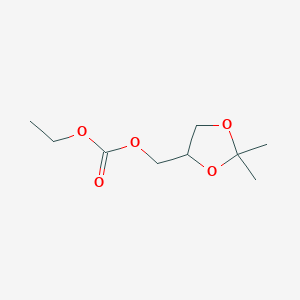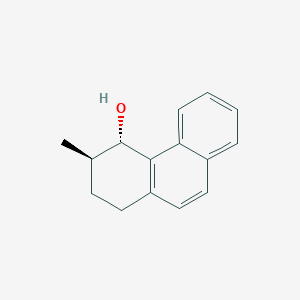
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol is a chiral organic compound with a complex structure. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group at the fourth position and a methyl group at the third position. The stereochemistry of the compound is specified by the (3R,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol typically involves multiple steps, including the formation of the phenanthrene core and the introduction of the hydroxyl and methyl groups. One common approach is the Diels-Alder reaction, which forms the phenanthrene core through a cycloaddition reaction between a diene and a dienophile. Subsequent steps involve selective functionalization to introduce the hydroxyl and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic methods to achieve high stereoselectivity and yield. Enzymatic reactions, such as those catalyzed by aldolases, can be employed to form the desired chiral centers with high precision . Additionally, advanced techniques like chiral chromatography may be used to separate and purify the enantiomers.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a fully saturated derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce a fully saturated hydrocarbon.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chiral molecules on biological systems.
Medicine: It may serve as a precursor for the development of pharmaceuticals with specific stereochemical requirements.
Industry: The compound can be used in the production of materials with unique optical properties.
Wirkmechanismus
The mechanism of action of (3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-3,4-dihydro-8-hydroxy-4-methoxy-3-methylisocoumarin: A similar compound with a different core structure and additional functional groups.
(3R,4S)-4-methyl-3-hexanol: A compound with similar stereochemistry but a different carbon skeleton.
Uniqueness
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group on the phenanthrene core. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
193202-31-2 |
|---|---|
Molekularformel |
C15H16O |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol |
InChI |
InChI=1S/C15H16O/c1-10-6-7-12-9-8-11-4-2-3-5-13(11)14(12)15(10)16/h2-5,8-10,15-16H,6-7H2,1H3/t10-,15+/m1/s1 |
InChI-Schlüssel |
KNJARDGLXUSGGM-BMIGLBTASA-N |
Isomerische SMILES |
C[C@@H]1CCC2=C([C@H]1O)C3=CC=CC=C3C=C2 |
Kanonische SMILES |
CC1CCC2=C(C1O)C3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B12566072.png)
![N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide](/img/structure/B12566079.png)
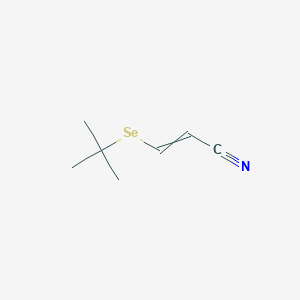
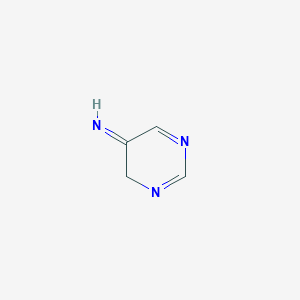

![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)
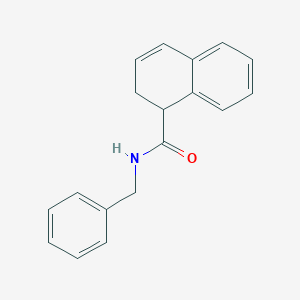
![Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate](/img/structure/B12566122.png)

